4-chloro-N-cyclopropylbenzenesulfonamide
Overview
Description
4-Chloro-N-cyclopropylbenzenesulfonamide is a chemical compound with the CAS Number: 354128-89-5 . It has a molecular weight of 231.7 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2S/c10-7-1-5-9 (6-2-7)14 (12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 . The molecular formula is C9H10ClNO2S .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 231.7 .Scientific Research Applications
Oxidation Catalysts
4-tert-Butylbenzenesulfonamide, a derivative of benzenesulfonamide, was used as a substituent in the design of iron phthalocyanine. This compound showed remarkable stability under oxidative conditions and was used in the oxidation of cyclohexene and styrene, highlighting its potential as an oxidation catalyst (Işci et al., 2014).
Synthesis of Polycyclic Carbonic Anhydrase Inhibitors
4-Chloro-3-nitrobenzenesulfonamide, a close relative, reacted with electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, a target for therapeutic intervention in several diseases (Sapegin et al., 2018).
Anticancer Properties
New dibenzensulfonamides, structurally similar to 4-chloro-N-cyclopropylbenzenesulfonamide, were synthesized and shown to induce apoptosis and autophagy in cancer cells. These compounds also effectively inhibited tumor-associated human carbonic anhydrase isoenzymes, suggesting potential as anticancer agents (Gul et al., 2018).
Antibacterial Activity
Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and showed promising antibacterial activity against various Gram-positive bacteria strains. This demonstrates the potential of sulfonamide derivatives in the development of new antibacterial agents (Sławiński et al., 2013).
Antimycobacterial Agents
Sulfonamide compounds with cysteine-activated sulfur dioxide release profiles demonstrated significant inhibitory potency against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Malwal et al., 2012).
Mechanism of Action
While the specific mechanism of action for 4-chloro-N-cyclopropylbenzenesulfonamide is not available, sulfonamides, in general, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-cyclopropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOROYZLWUOHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357230 | |
Record name | 4-chloro-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
354128-89-5 | |
Record name | 4-chloro-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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